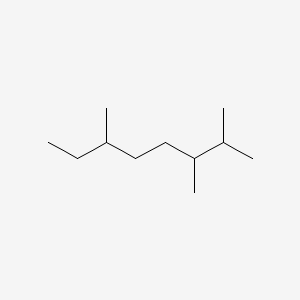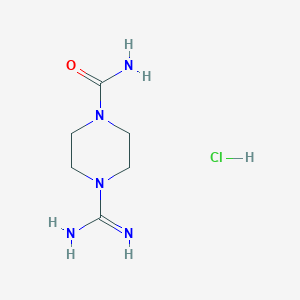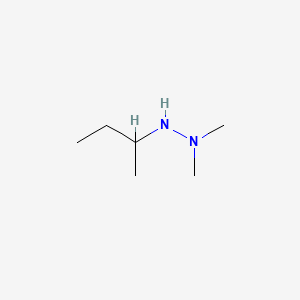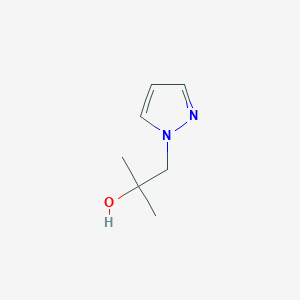
Methyl 5-chloro-2-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-methylisonicotinate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methylisonicotinate typically involves the esterification of 5-chloro-2-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-2-methylisonicotinic acid.
Reduction: Formation of 5-chloro-2-methylisonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-methylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-methoxynicotinate
- Methyl 5-bromo-2-methylisonicotinate
- Methyl 5-amino-2-methoxynicotinate
Uniqueness
Methyl 5-chloro-2-methylisonicotinate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
methyl 5-chloro-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
PSOQVWORUVHHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)


![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)





